molecular formula C31H26N4O4 B4787447 Ethyl 5-(4-anilino-3-cyanopyridin-2-yl)oxy-1-(4-methoxyphenyl)-2-methylindole-3-carboxylate

Ethyl 5-(4-anilino-3-cyanopyridin-2-yl)oxy-1-(4-methoxyphenyl)-2-methylindole-3-carboxylate

Cat. No.: B4787447
M. Wt: 518.6 g/mol
InChI Key: WMOYPHXNSIGSQQ-UHFFFAOYSA-N
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Description

Ethyl 5-(4-anilino-3-cyanopyridin-2-yl)oxy-1-(4-methoxyphenyl)-2-methylindole-3-carboxylate is a complex organic compound with a molecular formula of C31H25ClN4O4 . This compound is known for its intricate structure, which includes an indole core, a cyanopyridine moiety, and an aniline group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-anilino-3-cyanopyridin-2-yl)oxy-1-(4-methoxyphenyl)-2-methylindole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce amines or alcohols .

Scientific Research Applications

Ethyl 5-(4-anilino-3-cyanopyridin-2-yl)oxy-1-(4-methoxyphenyl)-2-methylindole-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-anilino-3-cyanopyridin-2-yl)oxy-1-(4-methoxyphenyl)-2-methylindole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Ethyl 5-(4-anilino-3-cyanopyridin-2-yl)oxy-1-(4-methoxyphenyl)-2-methylindole-3-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 5-(4-anilino-3-cyanopyridin-2-yl)oxy-1-(4-methoxyphenyl)-2-methylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26N4O4/c1-4-38-31(36)29-20(2)35(22-10-12-23(37-3)13-11-22)28-15-14-24(18-25(28)29)39-30-26(19-32)27(16-17-33-30)34-21-8-6-5-7-9-21/h5-18H,4H2,1-3H3,(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMOYPHXNSIGSQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC3=NC=CC(=C3C#N)NC4=CC=CC=C4)C5=CC=C(C=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-(4-anilino-3-cyanopyridin-2-yl)oxy-1-(4-methoxyphenyl)-2-methylindole-3-carboxylate
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Ethyl 5-(4-anilino-3-cyanopyridin-2-yl)oxy-1-(4-methoxyphenyl)-2-methylindole-3-carboxylate
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Ethyl 5-(4-anilino-3-cyanopyridin-2-yl)oxy-1-(4-methoxyphenyl)-2-methylindole-3-carboxylate
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Ethyl 5-(4-anilino-3-cyanopyridin-2-yl)oxy-1-(4-methoxyphenyl)-2-methylindole-3-carboxylate
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Ethyl 5-(4-anilino-3-cyanopyridin-2-yl)oxy-1-(4-methoxyphenyl)-2-methylindole-3-carboxylate
Reactant of Route 6
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Ethyl 5-(4-anilino-3-cyanopyridin-2-yl)oxy-1-(4-methoxyphenyl)-2-methylindole-3-carboxylate

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